molecular formula C21H24N2O4 B6417792 2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide CAS No. 1060328-13-3

2-(4-methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide

Cat. No.: B6417792
CAS No.: 1060328-13-3
M. Wt: 368.4 g/mol
InChI Key: JFRBZFPKTDGREK-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}acetamide is a synthetic acetamide derivative characterized by a 4-methoxyphenyl group linked to an acetamide core, which is further substituted with a 4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl moiety. The compound’s structure integrates key pharmacophoric elements:

  • 4-Methoxyphenyl group: Enhances lipophilicity and may influence receptor binding via electron-donating effects.
  • Morpholin-4-yl-oxoethyl chain: Improves solubility and metabolic stability due to the morpholine ring’s polarity and hydrogen-bonding capacity.
  • Acetamide backbone: Provides a stable scaffold for functional group substitutions.

This compound’s design reflects multitarget drug discovery strategies, where structural complexity aims to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-19-8-4-16(5-9-19)14-20(24)22-18-6-2-17(3-7-18)15-21(25)23-10-12-27-13-11-23/h2-9H,10-15H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRBZFPKTDGREK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

2-(3-Methylphenoxy)-N-[2-(4-Morpholinyl)Phenyl]Acetamide ()

  • Structure: Features a 3-methylphenoxy group instead of 4-methoxyphenyl and positions the morpholine ring on the adjacent phenyl.
  • Key Differences :
    • Substitution of methoxy with methyl reduces electron-donating effects.
    • Morpholine placement on the phenyl ring alters spatial orientation.

2-(4-Acetyl-6,6-Dimethyl-2-Oxomorpholin-3-yl)-N-(4-Isopropylphenyl)Acetamide ()

  • Structure: Incorporates a modified morpholinone ring (acetyl and dimethyl substituents) and a bulky 4-isopropylphenyl group.
  • Key Differences :
    • Additional substitutions on the morpholine ring increase steric hindrance.
    • 4-Isopropylphenyl enhances lipophilicity but may reduce solubility.
  • Implications : Likely improved metabolic stability but reduced aqueous solubility compared to the target compound .

2-(4-Chlorophenoxy)-N-{1-[2-(4-Morpholinyl)Ethyl]-1H-Benzimidazol-2-yl}Acetamide ()

  • Structure : Replaces the phenyl group with a benzimidazole core linked to morpholine via an ethyl chain.
  • Key Differences: Benzimidazole introduces aromatic heterocyclic properties. Chlorophenoxy group increases electrophilicity.
  • Implications: Potential for enhanced DNA intercalation or kinase inhibition due to benzimidazole .

Analogues with Modified Linkers or Substitutents

2-(4-Methoxyphenoxy)-N-(Morpholin-4-ylcarbonothioyl)Acetamide ()

  • Structure: Replaces the oxoethyl linker with a carbonothioyl group directly bonded to morpholine.
  • Key Differences :
    • Thioamide group introduces sulfur, altering electronic properties and redox stability.
  • Implications : Increased susceptibility to metabolic oxidation compared to the target compound’s oxoethyl chain .

2-[4-Ethyl-2-(Morpholin-4-yl)-6-Oxopyrimidin-1(6H)-yl]-N-(3-Fluoro-4-Methoxyphenyl)Acetamide ()

  • Structure: Incorporates a pyrimidinone ring fused with morpholine and a fluoro-methoxyphenyl group.
  • Key Differences: Pyrimidinone core introduces hydrogen-bonding sites. Fluorine substitution enhances binding affinity via halogen interactions.
  • Implications: Potential for kinase or protease inhibition due to pyrimidinone’s prevalence in enzyme-targeting drugs .

Bioactivity and Structure-Activity Relationship (SAR) Trends

Compound Key Structural Features Reported Bioactivity Reference
Target Compound 4-Methoxyphenyl, morpholin-4-yl-oxoethyl Not explicitly stated (hypothetical multitarget ligand) N/A
2-(3-Methylphenoxy)-N-[2-(4-morpholinyl)phenyl]acetamide 3-Methylphenoxy, morpholinylphenyl Unspecified (structural analogue)
2-(4-Chlorophenoxy)-N-benzimidazolylacetamide Chlorophenoxy, benzimidazole-morpholine Antifungal, kinase inhibition
N-[4-(4-Methoxyphenyl)-5-methylthiazol-2-yl]-2-(morpholin-4-yl)acetamide Thiazole, methoxyphenyl, morpholine Kinase inhibition (hypothetical)

SAR Insights:

  • Methoxy vs. Chloro : Electron-donating methoxy groups (target compound) may enhance receptor binding in polar environments, while chloro substituents () favor hydrophobic interactions.
  • Morpholine Placement : Direct attachment to phenyl (target compound) vs. ethyl-linked benzimidazole () alters conformational flexibility and target engagement.

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